molecular formula C9H6BrNO2S B14062189 Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B14062189
M. Wt: 272.12 g/mol
InChI Key: PVAUCBWCVVKBMT-UHFFFAOYSA-N
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Description

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H6BrNO2S. It is a pale-yellow to yellow-brown solid at room temperature and is known for its applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-b]pyridine-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor in drug discovery programs.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
  • Methyl thieno[2,3-b]pyridine-2-carboxylate
  • Methyl 4-bromothiophene-2-carboxylate

Uniqueness

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate is unique due to its bromine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity allows for the synthesis of a diverse array of derivatives, making it a valuable compound in medicinal chemistry and material science.

Biological Activity

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₈BrN₃O₂S
  • Molecular Weight : 272.118 g/mol
  • LogP : 2.8454
  • CAS Number : 145325-40-2

This compound functions primarily through its interaction with various enzymes and cellular pathways. It has been observed to act as an inhibitor of specific kinases, particularly G protein-coupled receptor kinase 2 (GRK2), by mimicking ATP binding. This interaction is crucial for its inhibitory effects on kinase activity, which can lead to alterations in signaling pathways involved in cell proliferation and survival .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The compound exhibits selective toxicity towards cancer cells while sparing non-tumorigenic cells (e.g., MCF-12A), indicating a promising therapeutic profile:

Cell LineGI50 (μM)Effect on Non-Tumorigenic Cells
MDA-MB-23113Minimal effect
MDA-MB-468Not specifiedMinimal effect
MCF-12ANot specifiedNo significant effect

The compound's mechanism appears to involve cell cycle arrest, specifically increasing the G0/G1 phase while decreasing the S phase in treated cells, suggesting that it may inhibit cell proliferation through cell cycle modulation rather than inducing apoptosis .

Antiparasitic Activity

In addition to its antitumor properties, this compound has shown activity against Plasmodium falciparum, the causative agent of malaria. Although it is a weak inhibitor of the plasmodial enzyme PfGSK-3, it demonstrates strong antiparasitic activity with IC50 values in the low nanomolar range. This suggests that while the direct enzymatic inhibition may not be robust, the compound's overall efficacy against malaria parasites is significant .

Case Studies

  • Antitumor Efficacy :
    • In vitro studies using sulforhodamine B assays indicated that certain derivatives of this compound effectively inhibited growth in TNBC cell lines with minimal toxicity to normal cells.
  • Antiparasitic Evaluation :
    • Compounds similar to this compound were evaluated for their effects on P. falciparum, showing a high selectivity index (>100) which indicates a favorable therapeutic window for further development as an antimalarial agent .

Properties

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.12 g/mol

IUPAC Name

methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-5-6(10)2-3-11-8(5)14-7/h2-4H,1H3

InChI Key

PVAUCBWCVVKBMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2S1)Br

Origin of Product

United States

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